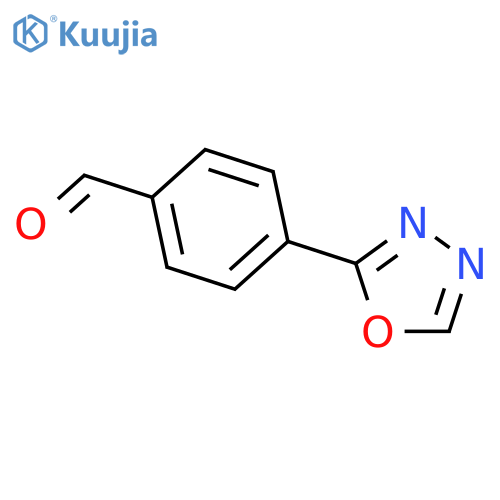

Cas no 545424-46-2 (4-(1,3,4-Oxadiazol-2-yl)benzaldehyde)

545424-46-2 structure

商品名:4-(1,3,4-Oxadiazol-2-yl)benzaldehyde

CAS番号:545424-46-2

MF:C9H6N2O2

メガワット:174.156141757965

MDL:MFCD18909697

CID:2624808

PubChem ID:22630863

4-(1,3,4-Oxadiazol-2-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-(1,3,4-Oxadiazol-2-yl)benzaldehyde

- CS-0208967

- MFCD18909697

- PS-5103

- SY261157

- SCHEMBL6851980

- 545424-46-2

- s11411

- PZQDAKKBCZMUTR-UHFFFAOYSA-N

- VWA42446

- AKOS026675505

-

- MDL: MFCD18909697

- インチ: InChI=1S/C9H6N2O2/c12-5-7-1-3-8(4-2-7)9-11-10-6-13-9/h1-6H

- InChIKey: PZQDAKKBCZMUTR-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC=C1C=O)C2=NN=CO2

計算された属性

- せいみつぶんしりょう: 174.042927438g/mol

- どういたいしつりょう: 174.042927438g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

4-(1,3,4-Oxadiazol-2-yl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM362899-1g |

4-(1,3,4-oxadiazol-2-yl)benzaldehyde |

545424-46-2 | 95%+ | 1g |

$*** | 2023-05-30 | |

| A2B Chem LLC | AI52240-10g |

4-(1,3,4-Oxadiazol-2-yl)benzaldehyde |

545424-46-2 | 98% | 10g |

$978.00 | 2024-04-19 | |

| Aaron | AR00IAFW-250mg |

4-(1,3,4-Oxadiazol-2-yl)benzaldehyde |

545424-46-2 | 97% | 250mg |

$89.00 | 2025-02-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279637-250mg |

4-(1,3,4-Oxadiazol-2-yl)benzaldehyde |

545424-46-2 | 97% | 250mg |

¥837.00 | 2024-05-09 | |

| Apollo Scientific | OR42225-100mg |

4-(1,3,4-Oxadiazol-2-yl)benzaldehyde |

545424-46-2 | 100mg |

£87.00 | 2025-02-20 | ||

| eNovation Chemicals LLC | Y1224609-1g |

4-(1,3,4-oxadiazol-2-yl)benzaldehyde |

545424-46-2 | 95% | 1g |

$260 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279637-100mg |

4-(1,3,4-Oxadiazol-2-yl)benzaldehyde |

545424-46-2 | 97% | 100mg |

¥478.00 | 2024-05-09 | |

| Crysdot LLC | CD11106867-1g |

4-(1,3,4-Oxadiazol-2-yl)benzaldehyde |

545424-46-2 | 97% | 1g |

$376 | 2024-07-18 | |

| A2B Chem LLC | AI52240-25g |

4-(1,3,4-Oxadiazol-2-yl)benzaldehyde |

545424-46-2 | 98% | 25g |

$1848.00 | 2024-04-19 | |

| Apollo Scientific | OR42225-250mg |

4-(1,3,4-Oxadiazol-2-yl)benzaldehyde |

545424-46-2 | 250mg |

£133.00 | 2025-02-20 |

4-(1,3,4-Oxadiazol-2-yl)benzaldehyde 関連文献

-

1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

545424-46-2 (4-(1,3,4-Oxadiazol-2-yl)benzaldehyde) 関連製品

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:545424-46-2)

清らかである:99%

はかる:1g

価格 ($):195.0